(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2-Fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide (CAS: 1327173-44-3) is a synthetic chromene derivative with a molecular formula of C23H19FN2O4 and a molecular weight of 406.4 g/mol . Its structure features:
- A chromene core substituted with a methoxy group at position 6.
- A (2Z)-imine linkage connecting the chromene system to a 2-fluoro-4-methylphenyl group.
- A furan-2-ylmethyl carboxamide substituent at position 2.
Properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-14-8-9-19(18(24)11-14)26-23-17(22(27)25-13-16-6-4-10-29-16)12-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXOCYINWPOVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide , with the CAS number 1327173-44-3 , is a chromene derivative that has attracted attention for its potential biological activities. This article aims to detail its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O4 |
| Molecular Weight | 406.4 g/mol |
| Structure | Chromene core |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The chromene scaffold is known for its pharmacological relevance, particularly in medicinal chemistry. Its potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other chromene derivatives that have shown inhibitory effects on proteases.
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2 main protease (Mpro) .
Biological Activity
Recent studies have highlighted the promising biological activities of this compound, including:
- Anticancer Properties : Chromene derivatives are often explored for their anticancer potential due to their ability to induce apoptosis in cancer cells.
- Antiviral Effects : Research indicates that related compounds have shown efficacy against viral infections, suggesting potential applications in treating viral diseases .
Case Studies and Research Findings
- SARS-CoV-2 Inhibition : A study identified several derivatives with IC50 values indicating effective inhibition against SARS-CoV-2 Mpro. For instance, related compounds showed IC50 values as low as 1.55 μM, demonstrating significant antiviral activity .
- Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications in the phenyl and furan moieties significantly affect the biological activity. For example, replacing certain groups can lead to enhanced potency or loss of activity, highlighting the importance of specific structural elements .
- Cytotoxicity Assessment : In vitro cytotoxicity tests showed that some derivatives exhibited low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cell lines, suggesting a favorable safety profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogues include chromene derivatives with variations in the aryl substituents and heterocyclic moieties. Below is a detailed comparison:
Structural Analogues from Huaxue Source Data
Compound A : (2Z)-8-Methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS: 1327181-36-1)
- Molecular formula : C21H14F3N3O3S
- Molecular weight : 445.4 g/mol
- Key differences :
Compound B : (2Z)-2-[(3,4-Difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS: 1327178-66-4)
Comparative Analysis of Structural and Physicochemical Properties
Key Observations:
Thiazoles are more electron-deficient, which may alter binding interactions in biological systems .
Aryl Substituent Effects :
- The 2-fluoro-4-methylphenyl group in the target compound balances lipophilicity (from the methyl group) and electronegativity (from fluorine). In contrast, Compound A’s 4-trifluoromethylphenyl group increases hydrophobicity and steric bulk, while Compound B’s 3,4-difluorophenyl enhances electronegativity and may influence π-π stacking .
Molecular Weight Trends :
Methodological Considerations for Compound Comparison
As highlighted in Environmental Science and Pollution Research (2020), techniques like spectrofluorometry and tensiometry are critical for comparing physicochemical properties such as critical micelle concentration (CMC) . While these methods are typically applied to surfactants, analogous approaches (e.g., solubility assays, HPLC retention times) could quantify differences in hydrophobicity among the chromene derivatives discussed here.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
